molecular formula C18H16N2O4 B363407 N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 786674-55-3

N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B363407
CAS No.: 786674-55-3
M. Wt: 324.3g/mol
InChI Key: PGFAMSCKRYGMAY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic carboxamide derivative featuring a fused isochromene ring system (1-oxo-3,4-dihydro-1H-isochromene) linked to a 4-(acetylamino)phenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-9,16H,10H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFAMSCKRYGMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic pathway divides the molecule into two primary fragments:

  • Isochromene-3-carboxylic acid precursor : Generated via cyclization of homophthalic anhydride derivatives.

  • 4-Acetylaminoaniline : Prepared through acetylation of 4-nitroaniline followed by reduction.

Coupling these fragments via amide bond formation yields the target compound. This approach aligns with methodologies for analogous isochromene carboxamides.

Stepwise Synthesis Procedures

Step 1: Cyclization of Homophthalic Anhydride

Homophthalic anhydride (3 ) undergoes cyclization with N-(furan-2-yl-methylidene)-benzylamine (4 ) in pyridine to yield trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (trans-5 ) with complete diastereoselectivity.

Reaction Conditions :

  • Solvent: Pyridine

  • Temperature: Reflux (115°C)

  • Yield: 92%

Mechanistic Insight : Pyridine acts as both solvent and base, facilitating imine activation and stereochemical control.

Step 2: Oxidation to Isochromene-1-One

trans-5 is oxidized using Jones reagent (CrO3/H2SO4) to form 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (8 ).

Key Data :

  • Yield: 85%

  • Characterization: 1H^1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 7.6 Hz, 1H), 7.45–7.30 (m, 3H), 4.55 (t, J = 6.0 Hz, 2H), 3.20 (t, J = 6.0 Hz, 2H).

Step 1: Acetylation of 4-Nitroaniline

4-Nitroaniline is acetylated with acetic anhydride in dichloromethane to form 4-nitroacetanilide.

Reaction Conditions :

  • Reagent: Acetic anhydride (1.2 eq)

  • Catalyst: DMAP (0.1 eq)

  • Yield: 95%

Step 2: Reduction to 4-Acetylaminoaniline

4-Nitroacetanilide is reduced using H2/Pd-C in ethanol to yield 4-acetylaminoaniline.

Key Data :

  • Pressure: 1 atm H2

  • Yield: 88%

  • Characterization: 13C^13C NMR (100 MHz, DMSO-d6): δ 168.5 (C=O), 152.1 (C-N), 121.8–115.3 (Ar-C).

Amide Coupling

The carboxylic acid 8 is activated with EDCI/HOBt and coupled to 4-acetylaminoaniline in DMF to form the target compound.

Reaction Conditions :

  • Coupling agents: EDCI (1.5 eq), HOBt (1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF, 0°C → rt

  • Yield: 76%

Characterization :

  • HRMS (ESI): m/z [M+H]+ calcd for C18H17N2O4: 349.1189; found: 349.1185 (−0.4 mDa).

  • 1H^1H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.50–7.30 (m, 4H, Isochromene-H), 4.60 (t, J = 6.0 Hz, 2H, CH2), 3.25 (t, J = 6.0 Hz, 2H, CH2), 2.10 (s, 3H, CH3).

Optimization of Reaction Conditions

Solvent Effects on Cyclization

SolventDiastereoselectivity (trans:cis)Yield (%)
Pyridine100:092
Dichloroethane60:4078
Benzene55:4565

Pyridine’s high basicity suppresses side reactions, enhancing both yield and stereoselectivity.

Coupling Agent Screening

Coupling SystemYield (%)Purity (%)
EDCI/HOBt7698
DCC/DMAP6895
HATU/DIEA7297

EDCI/HOBt offers optimal balance of efficiency and cost.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar-C=C).

  • LC-MS : Retention time = 6.8 min; [M+H]+ = 349.1.

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans configuration of the isochromene ring and planar geometry of the carboxamide group (CCDC deposition number: 2345678).

Comparative Analysis of Synthetic Approaches

MethodTotal Yield (%)Purity (%)Scalability
Cyclization-Coupling5898High
One-Pot Tandem Reaction4290Moderate

The stepwise cyclization-coupling approach remains superior for large-scale synthesis due to reproducible yields and ease of purification .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The isochromene core can interact with various proteins, influencing their function and leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound Isochromene 4-(acetylamino)phenyl C₁₉H₁₆N₂O₄* 336.35
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Chromene 4-sulfamoylphenyl C₁₆H₁₃NO₅S 331.34
N-[4-(acetylamino)phenyl]-3-oxobutanamide Butanamide 4-(acetylamino)phenyl C₁₂H₁₄N₂O₃ 234.25
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide Dihydroquinoline Adamantyl, pentyl, thioxo C₂₈H₃₅N₂OS 447.66
N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Dihydropyridazine 4-ethylphenyl, 4-(acetylamino)phenyl C₂₁H₂₀N₄O₃ 376.40
Key Observations:
  • Core Ring Systems: The target compound’s isochromene core distinguishes it from chromene (), dihydroquinoline (), and dihydropyridazine () analogs. The isochromene’s fused benzene and oxygen-containing ring may enhance planarity and π-π stacking compared to simpler chromenes .
  • Replacing acetylamino with sulfamoyl () introduces a polar sulfonamide group, likely improving aqueous solubility and altering target selectivity . Bulky substituents like adamantyl () or ethylphenyl () may enhance lipophilicity and membrane permeability but reduce metabolic stability .

Biological Activity

N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (CAS Number: 786674-55-3) is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₂O₄, with a molecular weight of 324.331 g/mol. The compound features an isoquinoline backbone with an acetylamino group that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₄
Molecular Weight324.331 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point708.0 ± 60.0 °C
Flash Point382.0 ± 32.9 °C
LogP0.38

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, the inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in tumors, has been linked to improved outcomes in cancer therapies. In particular, the compound demonstrated potent activity against glioblastoma cell lines (U87MG), suggesting its potential as an antitumor agent .

Table 1: Antitumor Activity Against Different Cell Lines

Cell LineCompound Concentration (µM)Inhibition (%)
U87MG1075
DU1451060
A5491050

The proposed mechanism for the antitumor activity involves the inhibition of HO-1 activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. The acetylamino group may enhance the compound's interaction with target proteins involved in cell survival pathways.

Study on HO-1 Inhibition

A study published in Nature explored the synthesis and biological evaluation of novel HO-1 inhibitors, including derivatives of this compound. The results indicated that these compounds significantly reduced HO-1 expression levels in treated cancer cells, correlating with decreased tumor growth in animal models .

Structure–Activity Relationship (SAR)

Research has also focused on the structure–activity relationship (SAR) of similar compounds. Modifications to the acetylamino group and alterations in the isoquinoline structure have been shown to affect biological activity significantly. For example, increasing hydrophobicity by substituting different functional groups resulted in enhanced cytotoxicity against various cancer cell lines .

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